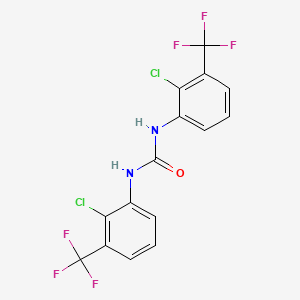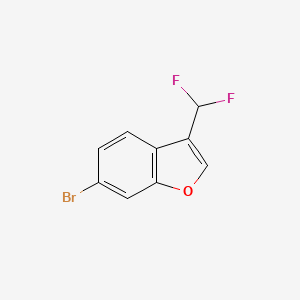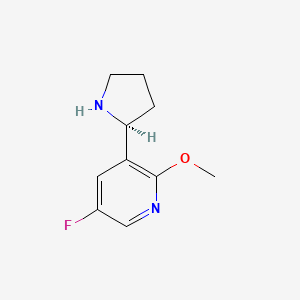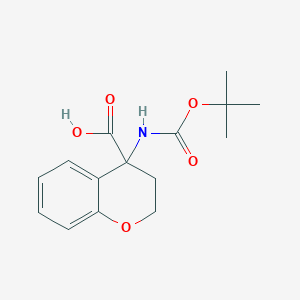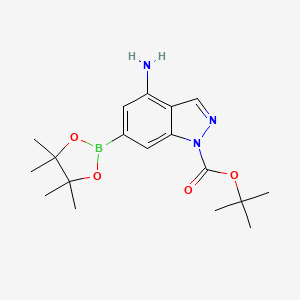
Tofacitinibimpurity5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tofacitinibimpurity5 is an impurity associated with Tofacitinib, a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the efficacy and safety of the drug.
Métodos De Preparación
The preparation of Tofacitinibimpurity5 involves synthetic routes and reaction conditions similar to those used for Tofacitinib. The process typically includes the use of various reagents and catalysts under controlled conditions to ensure the formation of the desired impurity . Industrial production methods for Tofacitinib and its impurities often involve high-performance liquid chromatography (HPLC) to separate and quantify the compounds .
Análisis De Reacciones Químicas
Tofacitinibimpurity5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and ammonium acetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, acid hydrolysis and base hydrolysis can lead to different degradation products .
Aplicaciones Científicas De Investigación
Tofacitinibimpurity5 is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Tofacitinib. It is also used in quality control processes to ensure the purity and safety of Tofacitinib formulations . Additionally, it plays a role in the development of analytical methods for the detection and quantification of impurities in pharmaceutical compounds .
Mecanismo De Acción
The mechanism of action of Tofacitinibimpurity5 is closely related to that of Tofacitinib. Tofacitinib is a Janus kinase (JAK) inhibitor that interferes with the JAK-STAT signaling pathway, which is involved in the regulation of immune responses . This compound may also interact with similar molecular targets and pathways, although its specific effects and potency may differ from those of Tofacitinib .
Comparación Con Compuestos Similares
Tofacitinibimpurity5 can be compared with other impurities and related compounds such as baricitinib and upadacitinib, which are also JAK inhibitors used to treat autoimmune diseases . While these compounds share similar mechanisms of action, this compound is unique in its specific structure and the conditions under which it is formed. This uniqueness can affect its pharmacokinetic and pharmacodynamic properties, making it an important compound to study in the context of Tofacitinib formulations .
Propiedades
Fórmula molecular |
C13H18ClN5 |
|---|---|
Peso molecular |
279.77 g/mol |
Nombre IUPAC |
(3R,4R)-1-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,4-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C13H18ClN5/c1-8-4-6-19(7-10(8)15-2)12-9-3-5-16-11(9)17-13(14)18-12/h3,5,8,10,15H,4,6-7H2,1-2H3,(H,16,17,18)/t8-,10+/m1/s1 |
Clave InChI |
SFJWJKDDYBNESX-SCZZXKLOSA-N |
SMILES isomérico |
C[C@@H]1CCN(C[C@@H]1NC)C2=NC(=NC3=C2C=CN3)Cl |
SMILES canónico |
CC1CCN(CC1NC)C2=NC(=NC3=C2C=CN3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15236363.png)

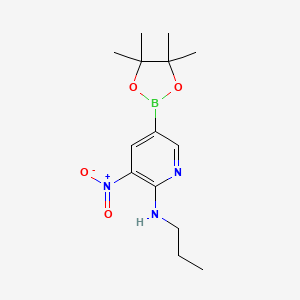

![3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B15236386.png)

![triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide](/img/structure/B15236406.png)

